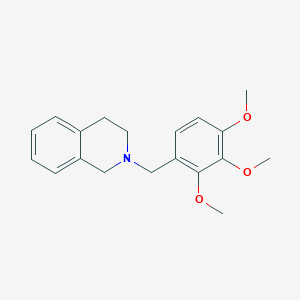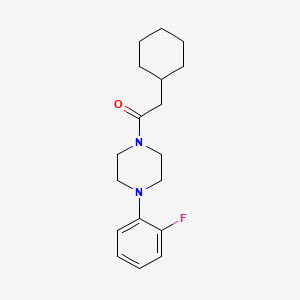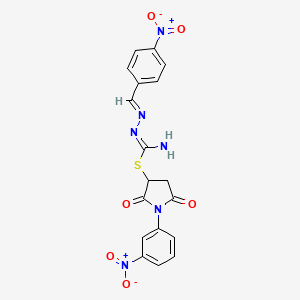
2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the family of tetrahydroisoquinolines. It has been studied extensively due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Beta-Adrenergic Activity and Platelet Antiaggregatory Activity
A positional isomer of trimetoquinol, which is related to 2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, demonstrated significant beta-adrenergic and platelet antiaggregatory activities. This compound was less active in beta-adrenergic tests but effective as an antiaggregatory agent in platelet-rich plasma preparations (Miller et al., 1980).
Synthesis and Biological Evaluation in Tetrahydroisoquinolines
The synthesis of this compound has been explored for its pharmacological effects, particularly focusing on beta-adrenoreceptor activities. Studies have shown that specific optical isomers of this compound exhibit more potency in these activities (Miller et al., 1975).
Bronchodilator Properties
Research has found that 1-(3',4',5'-trimethoxybenzyl) derivative of tetrahydroisoquinoline shows notable bronchodilator activities, both in vitro and in vivo. This derivative was identified as one of the most active bronchodilators among its class (Yamato et al., 1967).
Cardiovascular System Effects
The compound's effects on the cardiovascular system have also been investigated. It has been found that certain derivatives, like 1-(3', 4', 5'-trimethoxybenzyl)-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline, exhibit significant pharmacological activity on the cardiovascular systems of various experimental animals (Sato et al., 1967).
Platelet Function Inhibition
The stereoisomers of this compound, specifically the trimetoquinol isomers, have been shown to inhibit human platelet function in vitro. The R (+)-isomer was found to be significantly more effective than the S (−)-isomer in inhibiting platelet aggregation (Mayo et al., 1981).
Propriétés
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-9-8-16(18(22-2)19(17)23-3)13-20-11-10-14-6-4-5-7-15(14)12-20/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVVDMHBYLNVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC3=CC=CC=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)